molecular formula C6HBr2Cl2I B12990064 1,3-Dibromo-2,5-dichloro-4-iodobenzene

1,3-Dibromo-2,5-dichloro-4-iodobenzene

Cat. No.: B12990064
M. Wt: 430.69 g/mol
InChI Key: NLMZCDYJTQZBDN-UHFFFAOYSA-N
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Description

1,3-Dibromo-2,5-dichloro-4-iodobenzene: is a halogenated aromatic compound with the molecular formula C6HBr2Cl2I and a molecular weight of 430.69 g/mol . This compound is characterized by the presence of bromine, chlorine, and iodine atoms attached to a benzene ring, making it a highly substituted benzene derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dibromo-2,5-dichloro-4-iodobenzene can be synthesized through a multi-step process involving halogenation reactions. One common method involves the bromination of a suitable precursor, followed by chlorination and iodination steps. For example, starting with a benzene derivative, bromination can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe). Chlorination can be performed using chlorine (Cl2) in the presence of a catalyst like aluminum chloride (AlCl3). Finally, iodination can be carried out using iodine (I2) and an oxidizing agent such as nitric acid (HNO3) .

Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions. The process may include the use of continuous flow reactors to ensure efficient mixing and reaction control. The choice of solvents, temperature, and reaction time are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1,3-Dibromo-2,5-dichloro-4-iodobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1,3-dibromo-2,5-dichloro-4-iodobenzene involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The halogen atoms on the benzene ring can participate in various chemical reactions, leading to the formation of new compounds with different properties. The pathways involved include the formation of intermediates such as arenium ions in electrophilic aromatic substitution reactions .

Comparison with Similar Compounds

Uniqueness: 1,3-Dibromo-2,5-dichloro-4-iodobenzene is unique due to the presence of multiple halogen atoms (bromine, chlorine, and iodine) on the benzene ring, which imparts distinct chemical reactivity and properties. This high degree of halogenation makes it a valuable compound in various chemical reactions and applications .

Properties

Molecular Formula

C6HBr2Cl2I

Molecular Weight

430.69 g/mol

IUPAC Name

1,3-dibromo-2,5-dichloro-4-iodobenzene

InChI

InChI=1S/C6HBr2Cl2I/c7-2-1-3(9)6(11)4(8)5(2)10/h1H

InChI Key

NLMZCDYJTQZBDN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)Cl)Br)I)Cl

Origin of Product

United States

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